Monopropylphthalat-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

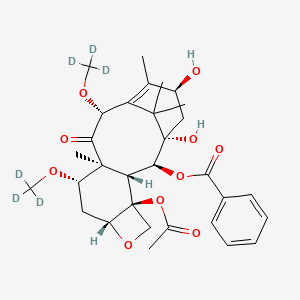

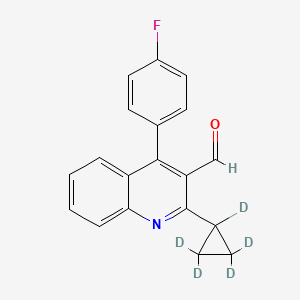

Monopropyl Phthalate-d4, also known as 1,2-(Benzene-d4)dicarboxylic Acid 1-Propyl Ester, is a deuterium-labeled compound with the molecular formula C11H8D4O4 and a molecular weight of 212.24 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotope labeling properties .

Wissenschaftliche Forschungsanwendungen

Monopropyl Phthalate-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Biology: Employed in metabolic studies to trace the pathways of phthalate metabolism in biological systems.

Medicine: Investigated for its potential effects on endocrine systems and its role as an endocrine disruptor.

Industry: Utilized in the development of plasticizers and other industrial chemicals.

Biochemische Analyse

Biochemical Properties

Phthalates, the class of compounds to which Monopropyl Phthalate-d4 belongs, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

For instance, they can disrupt the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which are crucial for neurodevelopmental processes . They can also interfere with nuclear receptors in various neural structures involved in controlling brain functions .

Molecular Mechanism

Phthalates are known to undergo fragmentation mechanisms leading to various products

Temporal Effects in Laboratory Settings

Studies on phthalates have shown that their concentration in environmental samples such as wastewater can increase over time .

Dosage Effects in Animal Models

Phthalates have been shown to have various effects in animal models, with the effects varying depending on the dosage .

Metabolic Pathways

Phthalates are known to be metabolized by a variety of microorganisms under aerobic, anaerobic, and facultative conditions .

Transport and Distribution

Phthalates are known to be ubiquitous environmental contaminants due to their widespread applications .

Subcellular Localization

Techniques enabling control over the subcellular translocation of specific proteins would be critical for elucidating not only the biofunction of individual proteins but also the mechanism of complex biological pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Monopropyl Phthalate-d4 can be synthesized through the esterification of phthalic anhydride with propanol in the presence of a deuterium source. The reaction typically involves heating the reactants under reflux conditions with a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .

Industrial Production Methods

Industrial production of Monopropyl Phthalate-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium-labeled reactants and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Monopropyl Phthalate-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phthalic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the propyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Phthalic acid or its derivatives.

Reduction: Propyl alcohol and phthalic acid.

Substitution: Various substituted phthalates depending on the nucleophile used.

Wirkmechanismus

Monopropyl Phthalate-d4 exerts its effects primarily through its interaction with nuclear receptors and endocrine pathways. It can dysregulate the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, which are crucial for neurodevelopmental processes. The compound interferes with hormone synthesis, transport, and metabolism, leading to potential neurological and endocrine disorders .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethyl Phthalate: Another phthalate ester used as a plasticizer.

Dibutyl Phthalate: Commonly used in personal care products and as a plasticizer.

Diisononyl Phthalate: Used in the production of flexible PVC.

Uniqueness

Monopropyl Phthalate-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and analytical applications. The presence of deuterium atoms allows for more precise detection and quantification in mass spectrometry and NMR spectroscopy compared to its non-labeled counterparts .

Eigenschaften

CAS-Nummer |

1795020-91-5 |

|---|---|

Molekularformel |

C11H12O4 |

Molekulargewicht |

212.237 |

IUPAC-Name |

2,3,4,5-tetradeuterio-6-propoxycarbonylbenzoic acid |

InChI |

InChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13)/i3D,4D,5D,6D |

InChI-Schlüssel |

NFOQRIXSEYVCJP-LNFUJOGGSA-N |

SMILES |

CCCOC(=O)C1=CC=CC=C1C(=O)O |

Synonyme |

1,2-(Benzene-d4)dicarboxylic Acid 1-Propyl Ester; 1,2-(Benzene-d4)dicarboxylic Acid Monopropyl Ester; Phthalic Acid-d4 Monopropyl Ester; Phthalic Acid-d4 Propyl Ester; Mono-n-propyl phthalate-d4; NSC 309966-d4; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine](/img/structure/B586015.png)

![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4](/img/structure/B586025.png)